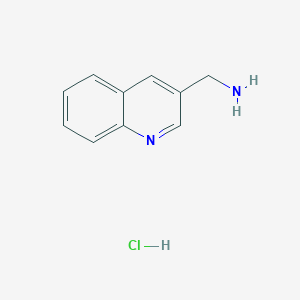

Quinolin-3-ylmethanamine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H11ClN2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

quinolin-3-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C10H10N2.ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-5,7H,6,11H2;1H |

InChI Key |

JZAPBZVMLZMIHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CN.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Quinolin 3 Ylmethanamine Hydrochloride

Advanced Synthetic Routes to Quinolin-3-ylmethanamine (B1588532) Hydrochloride and its Analogues

Advanced synthetic methodologies are crucial for the efficient and selective preparation of quinolin-3-ylmethanamine hydrochloride and its derivatives. These routes often involve the construction of the quinoline (B57606) core followed by functional group manipulations to introduce the desired aminomethyl substituent.

A primary strategy for the synthesis of quinolin-3-ylmethanamine involves the reduction of a nitrile precursor, specifically a 3-cyanoquinoline derivative. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this transformation. byjus.commasterorganicchemistry.comorganic-chemistry.org It effectively converts the nitrile group (-C≡N) into a primary amine (-CH₂NH₂). byjus.com For instance, the reduction of 2-chloro-3-cyanoquinoline with LiAlH₄ in an anhydrous non-protic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields (2-chloroquinolin-3-yl)methanamine. byjus.com The reaction proceeds via nucleophilic attack of the hydride ion from LiAlH₄ on the electrophilic carbon of the nitrile group. Subsequent workup with water and base neutralizes the reaction mixture and liberates the amine product. byjus.com

The general reaction is as follows: 2-chloro-3-cyanoquinoline + LiAlH₄ → (2-chloroquinolin-3-yl)methanamine

It is important to carry out the reaction under anhydrous conditions as LiAlH₄ reacts violently with water. byjus.com

Quinoline carbaldehydes, particularly 2-chloroquinoline-3-carbaldehyde (B1585622), serve as versatile intermediates in the synthesis of quinolin-3-ylmethanamine analogs. rsc.orgrsc.orgresearchgate.net These aldehydes can be converted to the corresponding amines through various methods, including reductive amination. This process typically involves the reaction of the aldehyde with an amine (such as ammonia (B1221849) or a primary amine) to form an intermediate imine, which is then reduced in situ to the desired amine.

A review of the chemistry of 2-chloroquinoline-3-carbaldehyde highlights its utility in synthesizing a variety of heterocyclic systems. rsc.org The aldehyde group is reactive towards nucleophiles and can undergo condensation reactions, while the chloro group can be displaced by other functionalities. rsc.org For example, 2-chloroquinoline-3-carbaldehyde can be transformed into various fused heterocyclic systems. rsc.orgrsc.org The aldehyde can also be reduced to the corresponding alcohol, which can then be converted to the amine. researchgate.net

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, and it plays a significant role in the synthesis of quinoline precursors. researchgate.netarkat-usa.org This reaction utilizes the Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the quinoline ring. chemijournal.com

Specifically, the Vilsmeier-Haack cyclization of N-arylacetamides can lead to the formation of 2-chloro-3-formylquinolines. researchgate.net This method is particularly effective for N-arylacetamides bearing electron-donating groups. The resulting 2-chloro-3-formylquinolines are valuable synthons that can be further elaborated to produce a wide array of quinoline derivatives. researchgate.net For instance, the formyl group can be converted into a cyano group, and the chloro group can be subjected to nucleophilic substitution reactions. The Vilsmeier-Haack reaction has also been employed in the double formylation of certain quinoline derivatives. nih.gov

Green Chemistry Approaches in the Synthesis of Quinoline-Based Compounds

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of quinoline-based compounds to minimize waste, reduce energy consumption, and use less hazardous substances.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable green chemistry technique for the rapid and efficient synthesis of heterocyclic compounds, including quinolines. benthamdirect.comacs.orgbenthamdirect.com Microwave irradiation can significantly reduce reaction times, improve product yields, and enhance the purity of the final compounds compared to conventional heating methods. acs.orgnih.gov

Several studies have reported the successful application of microwave irradiation in the synthesis of quinoline derivatives. benthamdirect.combenthamdirect.comnih.gov For example, microwave-assisted one-pot, three-component reactions have been developed for the synthesis of quinoline-hybrid molecules. acs.org The condensation of 2-aminoaryl ketones with active methylene (B1212753) compounds to afford quinoline derivatives has also been achieved efficiently under microwave conditions. benthamdirect.com Furthermore, microwave-assisted synthesis has been utilized for the preparation of quinoline-fused benzodiazepines. asianpubs.org

The use of efficient catalytic systems and the optimization of solvent conditions are key aspects of green chemistry in quinoline synthesis.

p-Toluenesulfonic Acid (p-TsOH): This Brønsted acid has been effectively used as a catalyst in the Friedländer annulation for the synthesis of polysubstituted quinolines. researchgate.net The use of p-TsOH under ball-milling conditions at room temperature represents a solvent-free and energy-efficient approach. researchgate.net

Cerium(IV) Ammonium (B1175870) Nitrate (CAN): CAN has been demonstrated to be an excellent catalyst for the Friedländer and Friedländer-Borsche quinoline syntheses, providing high yields of polysubstituted quinolines under milder conditions compared to traditional harsh acidic or basic methods. acs.orgnih.gov

Ammonium Acetate (B1210297): As a versatile and mild reagent, ammonium acetate serves as a catalyst in various organic reactions, including the synthesis of heterocyclic compounds like quinolines. iau.irvinipul.comnih.gov It is often used in multicomponent reactions to construct the quinoline ring system. iau.ir For instance, it facilitates the reaction of cyclohexanone (B45756) with 2-benzylidenemalononitrile to form a tetrahydroquinoline derivative. nih.gov Its use in acetic acid under microwave irradiation has been reported for the synthesis of pyridyl-substituted hydroquinolin-2-ones from 2-chloro-3-formyl quinolines. indianchemicalsociety.com

Potassium Carbonate (K₂CO₃): This inorganic base is widely used in organic synthesis for its mild and effective nature. researchgate.netcommonorganicchemistry.comwikipedia.org In the context of quinoline synthesis, potassium carbonate can be employed as a base in various reactions, such as in the synthesis of benzo-imidazopyrimido[4,5-b]quinolone derivatives from 2-chloroquinoline-3-carboxaldehydes and 2-aminobenzimidazole. researchgate.net It is also used in the synthesis of azides from 2-azidobenzaldehydes, which are precursors to other quinoline derivatives. nih.gov Its low cost and low toxicity make it an environmentally friendly choice. researchgate.net

The following tables summarize the catalysts and their applications in quinoline synthesis:

Table 1: Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Advantages |

| p-Toluenesulfonic Acid | Friedländer Annulation | Mild conditions, high yields, solvent-free options researchgate.net |

| Cerium(IV) Ammonium Nitrate | Friedländer Synthesis | High yields, avoids harsh conditions acs.orgnih.gov |

| Ammonium Acetate | Multicomponent Reactions | Versatile, mild, good for one-pot synthesis iau.irvinipul.comnih.govindianchemicalsociety.com |

| Potassium Carbonate | Condensation/Cyclization | Mild, inexpensive, environmentally friendly researchgate.netresearchgate.netnih.gov |

Solvent-Free and Environmentally Conscious Methodologies

In recent years, the principles of green chemistry have increasingly guided the development of synthetic protocols, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of quinoline derivatives, several environmentally benign approaches have been reported, including solvent-free reactions, the use of water as a solvent, and catalysis with milder reagents. researchgate.netnih.gov

One notable solvent-free method for synthesizing polysubstituted quinolines is the Friedländer annulation, which involves the reaction of an o-aminoaryl ketone or aldehyde with an α-methylene ketone. eurekaselect.com This reaction can be effectively promoted by bismuth chloride (BiCl3) under thermal conditions without the need for a solvent, offering high yields and a reduction in waste. eurekaselect.com While not directly involving this compound as a starting material, this methodology represents a green approach to constructing the fundamental quinoline scaffold.

The quest for greener synthetic routes extends to the modification of existing quinoline structures. For instance, the reduction of imines to amines, a common transformation in derivatization strategies, can be achieved using sodium borohydride (B1222165) (NaBH4), which is considered a relatively inexpensive and environmentally friendly reducing agent. mdpi.com This method has been successfully employed in the synthesis of amine derivatives of benzanthrone, where the reduction was carried out in dimethylformamide with a catalytic amount of methanol. mdpi.com Such approaches highlight a trend towards more sustainable practices in the synthesis of complex quinoline-based molecules.

Derivatization Strategies and Functionalization of the Quinolin-3-ylmethanamine Scaffold

The quinolin-3-ylmethanamine scaffold serves as a valuable building block for creating a wide range of derivatives through various chemical reactions. The primary amine group is a key site for functionalization, allowing for the introduction of diverse substituents and the construction of hybrid molecules.

Synthesis of Schiff Bases and Hydrazone Analogues

The condensation of the primary amine of quinolin-3-ylmethanamine with aldehydes or ketones readily forms Schiff bases (imines). This reaction is a fundamental and widely used method for derivatization. For example, novel Schiff bases have been synthesized by condensing 3-amino-2-methylquinazolin-4(3H)-one with various aromatic aldehydes. researchgate.netnih.gov Similarly, the reaction of 6-amino-2-methylquinolin-4-ol with salicylaldehyde (B1680747) yields the corresponding Schiff base. nih.gov

Hydrazone analogues, which contain the -NHN=CH- moiety, are another important class of derivatives. These are typically synthesized from a hydrazine (B178648) precursor. For instance, quinoline-based hydrazide-hydrazones can be prepared by reacting a quinoline aldehyde with hydrazine hydrate (B1144303) to form the hydrazone, which is then coupled with a carboxylic acid. mdpi.comresearchgate.net The synthesis of 2,1-benzothiazine-quinolinyl hydrazone frameworks has been achieved through the condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c] mdpi.commdpi.comthiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes, resulting in excellent yields. nih.gov

Table 1: Examples of Schiff Base and Hydrazone Synthesis Starting from Quinoline Derivatives

| Starting Material 1 | Starting Material 2 | Product Type | Reference |

| 3-Amino-2-methyl quinazolin-4-(3H)-one | Aromatic aldehydes | Schiff Base | researchgate.net |

| 6-Amino-2-methylquinolin-4-ol | Salicylaldehyde | Schiff Base | nih.gov |

| 2-Chloro-7-methoxyquinoline-3-carbaldehyde | Hydrazine hydrate | Hydrazone | mdpi.com |

| 4-Hydrazono-1-methyl-3,4-dihydro-1H-benzo[c] mdpi.commdpi.comthiazine 2,2-dioxide | 2-Chloroquinoline-3-carbaldehydes | Hydrazone | nih.gov |

N-Alkylation and Other Amine-Based Modifications for Diversification

The primary amine of quinolin-3-ylmethanamine is amenable to various modifications beyond Schiff base formation, including N-alkylation and acylation, to introduce further diversity. Reductive amination is a common method for N-alkylation. For instance, (aminomethyl)quinolines have been synthesized by reacting quinoline carboxaldehydes with amines, followed by reduction with sodium borohydride. nih.gov

A comprehensive method for the chemical modification of amine groups in peptides and small proteins, which can be conceptually applied to quinolin-3-ylmethanamine, involves reductive dimethylation. nih.gov This process uses formaldehyde (B43269) in the presence of a reducing agent like pyridine-borane complex to introduce two methyl groups onto the primary amine. nih.gov

Acylation of the amine group is another route to diversification. For example, the reaction of 6-amino-2-methylquinolin-4-ol with phenyl isothiocyanate yields the corresponding N-(4-hydroxy-2-methylquinolin-6-yl)-N′-phenylthiourea. nih.gov These reactions demonstrate the versatility of the amine handle for creating a library of quinoline derivatives.

Hybridization and Fusion with Other Heterocyclic Systems (e.g., 1,2,3-Triazoles, Pyrroloquinazolinoquinoline, Pyrazoloquinolines)

Fusing the quinoline scaffold with other heterocyclic rings can lead to novel polycyclic systems with unique properties.

1,2,3-Triazoles: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, is a powerful tool for creating quinoline-1,2,3-triazole hybrids. researchgate.netjuniperpublishers.com This reaction involves the 1,3-dipolar cycloaddition of a terminal alkyne with an azide. juniperpublishers.com For example, a series of 1-aryl-1,2,3-triazoles-4-methoxy methyl-3-quinoline-2-morpholine derivatives were synthesized via the click reaction between 2-morpholinoquinoline-3-methyl propargyl ether and various aryl azides. researchgate.net Another study reported the synthesis of quinoline-based 1,2,3-triazole scaffolds through a combination of Suzuki-Miyaura cross-coupling and metal-free multicomponent reactions. nih.gov

Pyrroloquinazolinoquinoline: The synthesis of pyrrolo[3,2-h]quinolinones has been achieved through a four-step synthetic approach, yielding derivatives that are bioisosteres of the angular furocoumarin angelicin. nih.gov

Pyrazoloquinolines: Pyrazolo[3,4-b]quinolines can be synthesized from hexahydroquinoline precursors. For example, 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (B11860728) can be reacted with hydrazine hydrate to yield 5,6,7,8-tetrahydro-4-phenyl-1H-pyrazolo[3,4-b]quinolin-3-amine. mdpi.comresearchgate.net The Friedländer condensation of o-aminoaryl ketones or aldehydes with appropriate pyrazolones is another established method for synthesizing pyrazoloquinolines. mdpi.com More recently, 3H-pyrazolo[4,3-f]quinoline-containing compounds have been assembled via the Doebner-Povarov multicomponent reaction from 5-aminoindazole, ketones, and heteroaromatic aldehydes. nih.gov

Table 2: Synthesis of Fused Quinoline Heterocyclic Systems

| Target Heterocycle | Synthetic Approach | Key Reagents | Reference |

| 1,2,3-Triazole Hybrids | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Terminal alkyne, azide, Cu(I) catalyst | researchgate.netjuniperpublishers.com |

| Pyrrolo[3,2-h]quinolinones | Four-step synthetic approach | Not specified | nih.gov |

| Pyrazolo[3,4-b]quinolines | Reaction of hexahydroquinoline with hydrazine hydrate | 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, hydrazine hydrate | mdpi.comresearchgate.net |

| 3H-Pyrazolo[4,3-f]quinolines | Doebner-Povarov multicomponent reaction | 5-Aminoindazole, ketones, heteroaromatic aldehydes | nih.gov |

Development of Quinoline-Quercetin Conjugates

Hybrid molecules combining the quinoline scaffold with natural products like quercetin (B1663063) are of interest for their potential biological activities. A series of novel quercetin derivatives containing a quinoline moiety have been synthesized. nih.govnih.gov The general strategy involves modifying the 3-OH position of quercetin. Rutin is used as a starting material, which undergoes methylation and deglycosylation. The resulting intermediate is then reacted with a dihaloalkane (e.g., 1,3-dibromopropane) to introduce an alkyl halide linker. Finally, this linker is used to attach a hydroxyquinoline via a substitution reaction under alkaline conditions (K2CO3 in DMF). nih.govnih.gov This approach allows for the introduction of a quinoline group to the quercetin backbone through an alkyl chain of varying length. nih.gov

Molecular Design and Structure Activity Relationship Sar Studies of Quinolin 3 Ylmethanamine Derived Compounds

Principles of Rational Design in Modifying the Quinoline (B57606) Scaffold for Bioactivity

The rational design of quinoline-based compounds is a cornerstone of modern drug discovery, leveraging the scaffold's unique physicochemical properties. nih.govresearchgate.net The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is an electron-deficient system due to the nitrogen atom, which also acts as a hydrogen bond acceptor. orientjchem.orgnih.gov This inherent feature is crucial for interactions with biological targets. nih.gov The design process often begins by identifying the quinoline core as a pharmacophore, a molecular framework carrying the essential features required for biological activity. rsc.orgnih.gov

Rational design strategies for modifying the quinoline scaffold are highly modular and can be engineered for various applications. nih.gov Key principles include:

Targeted Substitution: Introducing functional groups at specific positions (C2, C3, C4, C6, C8, etc.) to modulate electronic properties, lipophilicity, and steric profile. rsc.orgijresm.com The precise and selective introduction of these groups can significantly expand the chemical space and enhance the pharmacological profile of the derivatives. rsc.org

Molecular Hybridization: Combining the quinoline motif with other known bioactive pharmacophores (e.g., imidazole, piperazine, chalcone) to create hybrid compounds with potentially synergistic or enhanced activities. biointerfaceresearch.comresearchgate.netnih.gov

Scaffold Hopping and Isosteric Replacement: Replacing parts of the molecule with other groups that have similar steric and electronic properties to improve potency or pharmacokinetic properties. For instance, researchers have demonstrated that replacing the N-3 of a quinazoline (B50416) ring with a C-CN group in an anilinoquinoline can result in effective kinase inhibitors. nih.gov

These design principles allow chemists to systematically tune the properties of quinoline derivatives, transforming the basic scaffold into highly specific and potent therapeutic candidates. rsc.orgnih.gov

Impact of Substituent Effects on Biological Activity and Pharmacophore Optimization

The biological activity of quinoline derivatives is profoundly influenced by the nature, position, and orientation of various substituents on the core ring structure. Pharmacophore optimization involves strategically modifying these substituents to maximize desired biological effects while minimizing off-target interactions.

Influence of Electron-Donating and Electron-Withdrawing Groups on Receptor Binding and Lipophilicity

The electronic properties of substituents play a critical role in modulating the interaction of quinoline derivatives with their biological targets. researchgate.net Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the quinoline ring, affecting its ability to form hydrogen bonds, π-π stacking interactions, and other non-covalent bonds that are essential for receptor binding. nih.govnih.gov

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3), amino (-NH2), and alkyl groups increase the electron density of the quinoline ring.

Receptor Binding: In some contexts, EDGs can enhance biological activity. For example, in a series of quinoline-imidazole hybrids designed as antimalarial agents, the presence of an electron-donating -OCH3 group at the C6 position of the quinoline ring was found to increase the potency of the compound. nih.govnih.gov Similarly, the piperidine (B6355638) group, an EDG, was credited with the activity of another antimalarial quinoline conjugate. nih.gov Theoretical studies have also shown that amine moieties, acting as EDGs, significantly contribute to the antioxidant capacity of quinoline derivatives through electron transfer mechanisms. researchgate.net

Lipophilicity: The introduction of alkyl chains as linkers or substituents generally increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as halogens (-F, -Cl, -Br), nitro (-NO2), and trifluoromethyl (-CF3) decrease the electron density of the ring.

Receptor Binding: EWGs can also be crucial for potency. The presence of a trifluoromethyl group was found to be responsible for the high antimalarial potency of a specific quinoline derivative. nih.gov In another study on anti-HIV agents, a phenyl ring substituted with an electron-withdrawing bromo group showed better binding affinity to the target enzyme. nih.gov However, the effect can be target-dependent; in one antimalarial series, a chloro-substituent at C-2 led to a loss of activity. rsc.org

Lipophilicity: Halogen atoms, particularly fluorine, are often introduced to increase lipophilicity and metabolic stability, which can enhance antibacterial activity. orientjchem.org

The following table summarizes research findings on the effects of different substituents on the biological activity of quinoline derivatives.

| Substituent Group | Position | Type | Observed Effect on Bioactivity | Target/Activity |

| Methoxy (-OCH₃) | C6 | EDG | Increased potency | Antimalarial nih.gov |

| Methoxy (-OCH₃) | C2 | EDG | Enhanced activity | Antimalarial rsc.org |

| Bromo (Br) | C6 | EWG | Essential for activity improvement | Antimalarial rsc.org |

| Chloro (Cl) | C2 | EWG | Loss of activity | Antimalarial rsc.org |

| Chloro (Cl) | C7 | EWG | Enhanced activity | Antiplasmodial nih.gov |

| Trifluoromethyl (-CF₃) | - | EWG | Increased potency | Antimalarial nih.gov |

| Bromo (Br) | Phenyl Ring | EWG | Better binding affinity | Anti-HIV nih.gov |

| Piperidine | Linker | EDG | Imparted activity | Antimalarial nih.gov |

Positional Isomerism and Steric Considerations in the Quinoline Ring

The specific placement of a substituent on the quinoline ring (positional isomerism) can lead to vastly different biological outcomes. rsc.org The spatial arrangement and bulkiness of these groups (steric effects) are equally critical, as they determine how well the molecule can fit into the binding pocket of its target protein. youtube.com

Positional Isomerism: The biological activity of a quinoline derivative is highly dependent on the substitution pattern.

For anticancer activity, 2,4-disubstituted and 2,4,8-trisubstituted quinolines have been identified as particularly effective moieties. ijresm.combiointerfaceresearch.com

In the development of α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for activity. researchgate.net

For antimalarial activity, a fluoro group at the C6 position led to a greater increase in activity compared to other positions. nih.gov

Steric Considerations: Steric hindrance occurs when the size of a substituent group physically blocks or prevents a reaction or interaction from occurring. youtube.com

In drug design, bulky groups can prevent a ligand from fitting correctly into a receptor's binding site. youtube.com

Conversely, a certain degree of bulk may be necessary to achieve optimal van der Waals contacts and increase binding affinity.

3D-QSAR studies on quinoline derivatives have visualized these effects, showing regions where bulky groups are favorable for activity (indicated by green contours) and other regions where they are detrimental (yellow contours). nih.gov For example, one such study indicated that bulky groups at the R1 position were favorable, while at the R2 position, they could decrease potency. nih.gov

Conformational Analysis and Molecular Recognition Mechanisms in Target Binding

Understanding how quinolin-3-ylmethanamine-derived compounds bind to their biological targets at an atomic level is crucial for rational drug design. Conformational analysis and the study of molecular recognition mechanisms, often through computational methods like molecular docking and molecular dynamics simulations, provide these critical insights. researchgate.netijprajournal.com

Conformational analysis involves determining the three-dimensional shape and flexibility of a molecule. A molecule can exist in various conformations, but typically only one or a few are "active," meaning they have the correct shape to bind to the target protein. researchgate.net

Molecular recognition is driven by a variety of non-covalent interactions between the ligand (the quinoline derivative) and the amino acid residues in the protein's binding site. Molecular docking studies have elucidated several key interaction patterns for quinoline-based inhibitors:

Hydrogen Bonding: The nitrogen atom in the quinoline ring is a key hydrogen bond acceptor. Docking studies have repeatedly shown it forming a crucial hydrogen bond with the backbone NH of specific amino acid residues, such as Met1160 in the hinge region of c-Met kinase or Val882 in PI3Kγ. nih.gov

π-π Stacking: The flat, aromatic surface of the quinoline ring is ideal for π-π stacking interactions with aromatic amino acid residues like tyrosine (Tyr), phenylalanine (Phe), or tryptophan (Trp). This type of interaction was observed between a quinoline ring and Tyr1159 in the c-Met active site and with a Phe176 residue in another kinase. nih.govnih.gov

Hydrophobic Interactions: Substituents on the quinoline ring often occupy hydrophobic pockets within the binding site, forming favorable interactions. For instance, benzylamino and trifluoromethyl groups have been shown to occupy hydrophobic pockets in the c-Met kinase. nih.gov

π-Alkyl and Alkyl Interactions: These interactions occur between the aromatic ring and alkyl side chains of amino acids like alanine, valine, and lysine, further stabilizing the ligand-protein complex. nih.gov

These interactions collectively determine the binding affinity and selectivity of the compound for its target. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are particularly powerful. nih.govresearchgate.net

The process involves several steps:

A "training set" of quinoline derivatives with known biological activities is selected.

The 3D structures of these molecules are aligned.

Steric and electrostatic fields around each molecule are calculated.

Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model that relates the variations in these fields to the variations in biological activity. nih.gov

A successful QSAR model can be highly predictive. For instance, a 3D-QSAR model developed for a series of 33 quinoline derivatives targeting a serine/threonine kinase showed excellent statistical correlation, with a cross-validated correlation coefficient (Q²) of 0.625 and a coefficient of determination (R²) of 0.913. nih.gov A high Q² value indicates good predictive ability. nih.govresearchgate.net

The true power of QSAR lies in its graphical output, typically in the form of 3D contour maps:

CoMFA Steric Maps: These maps show regions where steric bulk is either favorable or unfavorable for activity. Green contours typically indicate areas where adding a bulky substituent would likely increase biological activity, while yellow contours highlight regions where bulk is detrimental and smaller groups are preferred. nih.gov

CoMFA Electrostatic Maps: These maps show where positive or negative charges are favored. Blue contours might indicate that an electropositive group would enhance activity, while red contours suggest an electronegative group is preferred.

By analyzing these maps, medicinal chemists can rationally design new compounds with a higher probability of success, guiding the synthesis of more potent and selective quinoline-based agents. nih.govnih.gov

Biological Target Identification and Mechanism of Action Research for Quinolin 3 Ylmethanamine Derivatives

Elucidation of Molecular Interaction Profiles

The specific interactions of quinolin-3-ylmethanamine (B1588532) derivatives with various biomolecules are crucial to understanding their pharmacological effects. Research has focused on their binding to specific enzymes and their roles as receptor ligands.

Quinolin-3-ylmethanamine derivatives have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis.

HIV-1 Integrase: A novel series of HIV-1 integrase inhibitors featuring a quinoline (B57606) subunit linked to an aromatic ring by functionalized spacers has been synthesized and evaluated. nih.gov Among these, amide derivatives have shown particular promise as leads for further development. nih.gov The core structure of quinoline has been shown to effectively disrupt the integration of viral DNA into the host cell's genome by inducing multimerization of the HIV-integrase enzyme. digitellinc.com Specifically designed quinolinonyl non-diketo acid derivatives have demonstrated selective inhibitory activity against the ribonuclease H (RNase H) function of HIV-1 reverse transcriptase, acting as two-metal-cation chelating agents within the enzyme's catalytic site. nih.gov Docking studies of quinolonyl diketo acid analogs have revealed interactions with key amino acids in the active site of HIV-1 integrase, including Lys156, Asn155, Lys159, and Thr66. ijpsr.com

Transglutaminase 2 (TG2): Derivatives of quinolin-3-ylmethyl carbamate (B1207046) have been investigated as inhibitors of human transglutaminase 2 (TG2). nih.gov The replacement of a picolyl group with a quinoline-3-yl-methyl carbamate moiety resulted in a twofold increase in TG2 affinity for tyrosine-derived compounds. nih.gov Similarly, for 5-fluoro-tryptophan derived compounds, this substitution led to a nearly three-fold increase in reactivity. nih.gov Dihydroisoxazole inhibitors containing a quinolin-3-ylmethyl carbamate scaffold, such as ERW1041E, have been identified as moderately potent inhibitors of TG2. nih.gov Structure-activity relationship studies have shown that the quinoline nitrogen is important for binding to TG2. nih.gov

Monoamine Oxidase (MAO): Halogenated quinoline derivatives have been synthesized and evaluated for their inhibitory potential against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in neurodegenerative diseases. nih.gov Docking studies have shown that compounds like N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine (Q3Cl4F) exhibit strong binding affinities for both MAO-A and MAO-B. nih.gov Furthermore, 3,4-dihydro-2(1H)-quinolinone derivatives have been identified as highly potent and selective MAO-B inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov The most potent in this series, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, displayed an IC50 of 2.9 nM for MAO-B with high selectivity over MAO-A. nih.gov

Table 1: Inhibitory Activity of Quinolin-3-ylmethanamine Derivatives Against Specific Enzymes

| Derivative Class | Target Enzyme | Key Findings | Reference(s) |

|---|---|---|---|

| Quinoline-3-yl-methyl carbamates | Transglutaminase 2 (TG2) | Two-fold increased affinity and three-fold increased reactivity compared to other carbamates. | nih.gov |

| Halogenated quinoline derivatives | Monoamine Oxidase (MAO-A & MAO-B) | Superior binding affinities compared to reference drugs. | nih.gov |

| 3,4-dihydro-2(1H)-quinolinones | Monoamine Oxidase B (MAO-B) | Highly potent and selective inhibition with IC50 values in the nanomolar range. | nih.gov |

| Quinolonyl diketo acid analogs | HIV-1 Integrase | Moderate to good inhibitory activity. | ijpsr.com |

| Quinolonyl non-diketo acid derivatives | HIV-1 Ribonuclease H | Selective inhibition at micromolar concentrations. | nih.gov |

The quinoline scaffold is also a key feature in ligands for various receptor families, including G-protein coupled receptors (GPCRs) and serotonin (B10506) receptors.

G-Protein Coupled Receptors (GPCRs): GPCRs represent the largest family of transmembrane receptors and are crucial for signal transduction. nih.govnih.gov Quinoline derivatives have been investigated as potential modulators of these receptors. For instance, certain quinoline derivatives have been proposed as having inhibitory activity against the Calcitonin gene-related peptide (CGRP) receptor, a Class B GPCR implicated in migraines, by interfering with CGRP binding. nih.gov

Serotonin Receptors: The serotonin (5-HT) system, which includes a complex network of receptor subfamilies, is involved in numerous physiological and pathological processes. nih.gov A library of 4-phenyl quinoline derivatives has been screened for their ability to bind to serotonin receptors, with docking studies indicating potential interactions with the 5-HT1B and 5-HT2B subtypes. nih.gov These derivatives were found to inhibit serotonin-induced calcium ion efflux and ERK activation in breast cancer cell lines. nih.gov

Modulation of Key Biological Pathways and Cellular Processes

Beyond direct molecular interactions, research has focused on the broader impact of quinolin-3-ylmethanamine derivatives on cellular pathways and processes critical to disease.

Quinoline derivatives have demonstrated significant antibacterial activity, often through the disruption of essential microbial processes.

Nucleic Acid Synthesis: Certain quinoline derivatives act as antibacterial agents by targeting enzymes crucial for DNA replication and repair. mdpi.com Molecular docking studies suggest that these compounds can bind to the fluoroquinolone binding site of the GyrA subunit of DNA gyrase and/or the ParC subunit of topoisomerase-IV, thereby inhibiting their function. mdpi.com A quinolone-coupled hybrid derivative, in particular, has been shown to potentially target both bacterial LptA and Top IV proteins, leading to broad-spectrum antibacterial activity. nih.govnih.gov

Protein Synthesis: While the direct impact of quinolin-3-ylmethanamine hydrochloride on protein synthesis is not extensively detailed, the broader class of proline-rich antimicrobial peptides is known to inhibit bacterial growth by binding to the ribosome and interfering with protein synthesis. units.it

A significant area of investigation for quinoline derivatives is their potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction: Several quinoline derivatives have been shown to induce apoptosis in various cancer cell lines. For example, bis-quinoline isomers have demonstrated the ability to induce apoptosis in U937 and HL60 leukemia cells, as evidenced by high sub-G1 peaks, caspase-3 activation, and positive annexin-V-FITC staining. mdpi.com Another derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), induces both apoptotic and autophagic cell death in pancreatic cancer cells. nih.gov This is achieved through caspase-3 activation and cleavage of PARP. nih.gov Furthermore, certain 4-phenyl quinoline derivatives have also been found to induce apoptosis. nih.gov

Cell Cycle Arrest: Quinoline derivatives can halt the proliferation of cancer cells by arresting the cell cycle at various phases. Many derivatives have been observed to block cancer cells in the G2/M phase in a concentration-dependent manner. nih.gov For instance, some quinolone and quinoline derivatives induce G2 or S-phase cell cycle arrest in breast, bone marrow, and cervical cancer cell lines. nih.gov In contrast, indole-3-carbinol, a compound containing an indole (B1671886) ring system structurally related to quinoline, induces a G1 cell cycle arrest in human breast cancer cells by downregulating the expression of cyclin-dependent kinases. nih.govresearchgate.net A novel bis spiro-cyclic 2-oxindole of pyrimido[4,5-b]quinoline-4,6-dione derivative was found to cause cell cycle arrest in the S phase in breast carcinoma cells. researchgate.net

Table 2: Effects of Quinoline Derivatives on Apoptosis and Cell Cycle in Cancer Cells

| Derivative/Compound | Cancer Cell Line(s) | Effect | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Bis-quinoline isomers | U937, HL60 | Apoptosis Induction | Caspase-3 activation, Annexin-V-FITC staining | mdpi.com |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1, MIA PaCa-2 (Pancreatic) | Apoptosis and Autophagy | Caspase-3 activation, PARP cleavage, ER stress, Akt/mTOR inhibition | nih.gov |

| 4-phenyl quinoline derivatives | MCF-7 (Breast) | Apoptosis Induction | Not specified | nih.gov |

| Various quinoline derivatives | Multiple | G2/M Phase Arrest | Concentration-dependent | nih.gov |

| Quinolone and quinoline derivatives | MCF-7, K-562, HeLa | G2 or S Phase Arrest | DNA intercalation | nih.gov |

| Indole-3-carbinol | MCF7, MDA-MB-231 (Breast) | G1 Phase Arrest | Downregulation of CDK6 | researchgate.net |

| Bis spiro-cyclic 2-oxindole of pyrimido[4,5-b]quinoline-4,6-dione | MCF7 (Breast) | S Phase Arrest | Upregulation of p53 and BAX, downregulation of BCL2 | researchgate.net |

The therapeutic effects of quinolin-3-ylmethanamine derivatives are also attributed to their ability to interfere with critical cellular signaling cascades.

Akt/mTOR Pathway: The quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) has been shown to suppress the Akt/mTOR signaling pathway in pancreatic cancer cells, which contributes to the induction of autophagy and apoptosis. nih.gov

ERK Signaling: In the context of serotonin receptor modulation, 4-phenyl quinoline derivatives have been found to inhibit the activation of Extracellular signal-regulated kinase (ERK) in breast cancer cell lines. nih.gov

Influenza Virus RNA Polymerase: In the context of antiviral research, certain 4-[(quinolin-4-yl)amino]benzamide derivatives have been shown to interact with the ribonucleoprotein of the influenza virus and exhibit inhibitory activity against the PA−PB1 subunit of the RNA polymerase. semanticscholar.orgdntb.gov.ua

Understanding Allosteric Modulation and Cooperative Binding Phenomena

In the study of quinolin-3-ylmethanamine derivatives and their interaction with biological targets, a critical area of research is the investigation of allosteric modulation and cooperative binding. This section delves into the mechanisms by which these compounds can influence receptor function without directly competing with endogenous ligands at the primary, or orthosteric, binding site.

Allosteric modulators bind to a topographically distinct site on a receptor, inducing a conformational change that alters the receptor's affinity for its orthosteric ligand and/or its signaling efficacy. nih.gov This mechanism offers a more nuanced approach to modulating receptor activity compared to direct agonism or antagonism. Allosteric modulators can be classified based on their effect on the orthosteric ligand's function:

Positive Allosteric Modulators (PAMs): These compounds enhance the functional response to an orthosteric agonist. nih.gov

Negative Allosteric Modulators (NAMs): These inhibit the functional response of the orthosteric agonist. nih.gov

Neutral Allosteric Ligands (NALs): These bind to an allosteric site without affecting receptor function but can block other allosteric modulators from binding. nih.gov

The interaction between the allosteric modulator and the orthosteric ligand is characterized by cooperativity. The cooperativity factor (α) quantifies the change in the orthosteric ligand's binding affinity, while the factor (β) describes the modulation of its efficacy. nih.gov

Research into quinoline derivatives has identified several compounds that exhibit allosteric modulatory activity, particularly on G protein-coupled receptors (GPCRs). A notable example is the study of 1H-imidazo[4,5-c]quinolin-4-amine derivatives as allosteric modulators of the human A3 adenosine (B11128) receptor (A3AR). nih.gov In these studies, modifications to the quinoline scaffold were shown to produce compounds with varying allosteric effects on the A3AR agonist Cl-IB-MECA. nih.gov

Detailed findings from this line of research illustrate how specific structural changes can fine-tune the allosteric activity:

Positive Modulation: The introduction of a 4-(3,5-Dichlorophenylamino) group or a 2-(1-adamantyl) group to the 1H-imidazo[4,5-c]quinoline core resulted in significant allosteric enhancement. nih.gov These derivatives were observed to double the maximal efficacy of the A3AR agonist in a [³⁵S]GTPγS G protein binding assay, with minimal impact on the direct binding of radioligands to the orthosteric site. nih.gov

Negative Modulation: Conversely, substituting the 2-position with 2-(4-(Benzoylamino)cyclohexyl) groups led to the development of weak negative allosteric modulators of the A3AR. nih.gov

Separability of Effects: A key finding is that the allosteric effects and the orthosteric inhibitory effects of these imidazoquinoline derivatives are structurally separable. nih.gov For instance, a 2-(4-Tetrahydropyranyl) substitution removed the allosteric enhancement capability but retained the inhibition of orthosteric ligand binding. nih.gov This separation suggests that it is possible to design derivatives with highly specific positive or negative allosteric activities. nih.gov

The table below summarizes the findings for several 1H-imidazo[4,5-c]quinolin-4-amine derivatives.

| Compound Modification | Target Receptor | Observed Allosteric Effect |

| 4-(3,5-Dichlorophenylamino) substitution | A3 Adenosine Receptor | Allosteric enhancement (Positive) nih.gov |

| 2-(1-adamantyl) substitution | A3 Adenosine Receptor | Allosteric enhancement (Positive) nih.gov |

| 2-(4-(Benzoylamino)cyclohexyl) substitution | A3 Adenosine Receptor | Weak negative modulation nih.gov |

| 2-(4-Tetrahydropyranyl) substitution | A3 Adenosine Receptor | Abolished allosteric enhancement nih.gov |

Further research has identified other quinoline-based scaffolds as allosteric modulators. For example, 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones were discovered to be positive allosteric modulators of the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov These findings underscore the versatility of the quinoline structure in developing sophisticated receptor modulators that operate through allosteric mechanisms. The ability to fine-tune receptor activity through allosteric modulation presents a significant avenue for the development of novel therapeutic agents.

Pharmacological Research Applications in Preclinical Models of Quinolin 3 Ylmethanamine Derivatives

In Vitro Efficacy Studies Across Various Therapeutic Areas

The in vitro evaluation of quinolin-3-ylmethanamine (B1588532) derivatives has revealed a broad range of biological activities, highlighting their potential as lead compounds for the development of new therapeutic agents. These studies have spanned across antimicrobial, antiparasitic, antineoplastic, and other biological domains.

Antimicrobial Activity: Antibacterial, Antifungal, and Antiviral Efficacy Assessment

Quinoline (B57606) derivatives have a well-established history of antimicrobial activity. nih.govresearchgate.net The structural framework of quinoline is a key component in several commercially available antimicrobial drugs. nih.gov Research has demonstrated that derivatives of quinolin-3-ylmethanamine exhibit significant potential in combating various microbial infections.

Antibacterial Activity: Newly synthesized quinoline derivatives have been evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. ekb.egnih.gov For instance, a series of 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide derivatives showed notable potency against Pseudomonas aeruginosa and E. coli. researchgate.net Specifically, compounds 6a, 6c, 6e, and 6g from this series were effective against P. aeruginosa, while compounds 6a, 6f, and 6h demonstrated good activity against E. coli. researchgate.net Another study reported that newly synthesized 4-acetylaminophenylaminoquinoline derivatives displayed moderate inhibitory zones against various bacterial strains. ekb.eg Furthermore, a series of quinoline derivatives designed as peptide deformylase (PDF) inhibitors exhibited excellent minimum inhibitory concentration (MIC) values (ranging from 3.12 to 50 µg/mL) against Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov

Antifungal Activity: The antifungal potential of quinoline derivatives has also been a subject of extensive research. nih.govnih.govorgchemres.org Certain quinoline derivatives have shown selective and potent action against various fungal species, including Candida and dermatophytes. nih.gov For example, one study found that specific derivatives were active against yeast, while another compound was effective against filamentous fungi. nih.gov In a different study, several 2-chloro-7-methyl-3-formyl quinolines were screened for their antifungal activity, with some showing significant zones of inhibition against Aspergillus flavus and Aspergillus niger. researchgate.net Additionally, a series of quinoline derivatives designed to disrupt the fungal cell wall showed potent activity against A. flavus, A. niger, F. oxysporum, and C. albicans. nih.gov

Antiviral Efficacy (Anti-HIV-1): The quinoline skeleton is recognized as a valuable scaffold in the development of anti-HIV agents. researchgate.net Research into the antiviral properties of quinoline derivatives has shown promising results, indicating their potential to inhibit viral replication and activity.

Antitubercular Activity: Quinoline derivatives have been identified as possessing antitubercular properties. researchgate.netresearchgate.net The commercially available drug bedaquiline, which contains a quinoline nucleus, is used to treat multidrug-resistant tuberculosis, highlighting the potential of this class of compounds in combating Mycobacterium tuberculosis. nih.govresearchgate.net

Antiparasitic and Antimalarial Investigations

Malaria remains a significant global health issue, and the emergence of drug-resistant parasite strains necessitates the discovery of new antimalarial agents. nih.govnih.gov Quinoline-based compounds have historically been at the forefront of antimalarial therapy, and research continues to explore new derivatives with enhanced efficacy. nih.govnih.govresearchgate.net

Investigations into quinolin-3-ylmethanamine derivatives have demonstrated their potent activity against various Plasmodium species. Studies have shown that these compounds are effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the most lethal species causing malaria in humans. researchgate.netnih.govnih.govdoi.orgnih.gov For instance, a series of synthetic quinoline derivatives, including those combined with sulfonamide or hydrazine (B178648)/hydrazide groups, exhibited significant antiplasmodial activity against P. falciparum in vitro. nih.gov Notably, the hydrazine/hydrazide derivatives were found to be highly active with a high selectivity index. nih.gov

Furthermore, research has explored the efficacy of these derivatives against Plasmodium vivax, another major cause of malaria. nih.govnih.gov The mechanism of action for many of these compounds involves accumulation in the parasite's food vacuole and interference with heme detoxification. researchgate.net The development of hybrid compounds, such as those combining quinoline with ferrocene (B1249389) or trioxolanes, has also shown promise in overcoming drug resistance. nih.gov

| Compound/Derivative Type | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Quinoline-sulfonamide hybrids | P. falciparum (CQ-sensitive & CQ-resistant) | Demonstrated antiplasmodial activity. | nih.gov |

| Quinoline-hydrazine/hydrazide hybrids | P. falciparum (CQ-sensitive & CQ-resistant) | Showed high activity and a high selectivity index. | nih.gov |

| 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives | P. falciparum (RKL-2 strain) | Exhibited mild to moderate susceptibility. One derivative was marginally superior. | doi.org |

| Quinoline-trioxolane hybrids | P. falciparum (CQ-sensitive & CQ-resistant) | Active in the low nanomolar range. | nih.gov |

| 1,2,3-triazol-1-yl quinoline derivatives | P. falciparum (W2 CQR clone) | Active in vitro with no toxicity to HepG2 cells. One compound showed an IC50 of 1.4 µM. | nih.gov |

| Quinoline methanols | P. falciparum | Moderate to high antimalarial activities with IC50 values ranging from 0.014-5.87 μg/mL. | science.gov |

Antineoplastic and Cytotoxicity Assessments in Cancer Cell Lines

The cytotoxic potential of quinoline derivatives against various cancer cell lines has been extensively investigated. researchgate.netnih.gov These studies aim to identify compounds that can selectively target and kill cancer cells while minimizing harm to healthy cells.

Derivatives of quinolin-3-ylmethanamine have demonstrated promising cytotoxicity against a range of human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), lung cancer (H-460), and central nervous system cancer (SF-268). researchgate.netnih.govnih.gov

For example, a study on novel quinoline-carboxamide derivatives found that several compounds exhibited potent cytotoxicity against HepG-2, HCT-116, and MCF-7 cell lines. researchgate.net Specifically, compounds 4c and 4d showed more potent cytotoxicity against the HepG-2 cell line than the reference drug 5-fluorouracil (B62378). researchgate.net Another study reported that a novel derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), induced cytotoxicity in HepG2, HCT-116, MCF-7, and A549 lung cancer cells with IC50 values of 3.3, 23, 3.1, and 9.96 μg/mL, respectively. nih.gov The mechanism of action for BAPPN was found to involve the upregulation of apoptotic proteins and downregulation of proliferative proteins. nih.gov

Furthermore, some quinoline derivatives have been evaluated for their ability to inhibit protein kinases, which are key regulators of cell survival and proliferation, making them attractive targets for cancer therapy. researchgate.netmdpi.com

| Derivative Type | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Quinoline-carboxamide derivatives (e.g., 4c, 4d) | HepG-2, HCT-116, MCF-7 | Potent cytotoxicity, with some compounds more effective than 5-fluorouracil against HepG-2. | researchgate.net |

| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2, HCT-116, MCF-7, A549 | Induced cytotoxicity with low IC50 values. | nih.gov |

| Indolinone-based derivatives (e.g., 9, 20) | HepG-2, MCF-7 | Compounds 9 and 20 were highly cytotoxic with IC50 values from 2.53 to 7.54 µM. | nih.gov |

| 3-Aryl-quinoline derivatives | MCF-7 | One compound exhibited higher cytotoxicity than doxorubicin (B1662922) and inhibited VEGFR-2. | mdpi.com |

| Hybrid 2-Quinolinone derivatives | MCF-7 | Tested for in vitro cytotoxic activity. | researchgate.net |

Evaluation of Other Biological Activities

Beyond their antimicrobial, antiparasitic, and antineoplastic properties, quinolin-3-ylmethanamine derivatives have been explored for a variety of other biological activities.

Analgesic and Anti-inflammatory Activity: Several studies have reported the analgesic and anti-inflammatory properties of quinoline derivatives. nih.govnih.govnih.govtbzmed.ac.ireurekaselect.comtbzmed.ac.ir For instance, new halogenated series of 4-anilinoquinoline-3-carboxylic acids and their esters were synthesized and tested for these activities, with some showing good analgesic effects, in some cases higher than the reference drug indomethacin. nih.gov Another study on a 7-chloro-4-(piperazin-1-yl) quinoline derivative demonstrated both peripheral and central analgesic effects, as well as anti-inflammatory activity by inhibiting edema and reducing inflammatory markers. tbzmed.ac.irtbzmed.ac.ir The anti-inflammatory mechanism of some quinoline derivatives involves the targeting of enzymes like cyclooxygenase (COX). nih.gov

Neuroprotective Activity: The neuroprotective potential of quinoline derivatives has also been investigated. nih.govdntb.gov.uaresearchgate.netmdpi.comnih.gov A study on quinolyloximes, quinolylhydrazones, and related compounds found that a specific derivative, (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide, was a potent neuroprotective agent in neuronal cultures subjected to oxygen-glucose deprivation, an experimental model for ischemic conditions. nih.gov This compound also showed neuroprotective effects in in vivo models of cerebral ischemia. nih.gov The antioxidant properties of these derivatives are believed to contribute significantly to their neuroprotective capacity. nih.govdntb.gov.uaresearchgate.netmdpi.comnih.gov

Antidiabetic Activity: Recent research has identified quinoline derivatives as a new class of compounds with potential for managing type 2 diabetes complications. nih.govnih.govresearchgate.net One study reported a new class of quinoline derivatives as potential inhibitors of in vitro bovine serum albumin-methylglyoxal glycation. nih.gov Another study introduced a series of thiomethylacetamide-quinoline derivatives linked to diphenyl-imidazole as highly potent α-glucosidase inhibitors, with one compound demonstrating significant anti-diabetic efficacy in a rat model. nih.gov

Antiasthmatic Activity: While less extensively studied, some 2-quinolone derivatives have been shown to possess antiasthmatic biological activities, suggesting another potential therapeutic avenue for this class of compounds. researchgate.net

In Vivo Preclinical Model Evaluations

To further validate the therapeutic potential observed in vitro, promising quinolin-3-ylmethanamine derivatives are often advanced to in vivo preclinical models. These studies provide crucial information on the efficacy and behavior of these compounds in a living organism.

Rodent Malaria Models for Efficacy Studies (P. berghei, P. chabaudi, P. yoelii)

Several studies have demonstrated the in vivo efficacy of quinolin-3-ylmethanamine derivatives in rodent malaria models. For example, synthetic quinoline derivatives that showed promising in vitro activity against P. falciparum were further evaluated in mice infected with P. berghei NK65. researchgate.netnih.gov One hydrazine derivative compound was found to be effective in reducing blood parasites at a higher rate compared to chloroquine (B1663885). researchgate.net Another study involving 1,2,3-triazol-1-yl quinoline derivatives identified a compound that, when tested in P. berghei-infected mice, showed a 49% inhibition of parasitemia. nih.govmdpi.com

These in vivo studies are critical for identifying lead compounds that can be further developed into effective antimalarial drugs for human use. nih.govnih.gov

In vivo Disease Models for Specific Therapeutic Indications (e.g., Migraine Models, Lung Fibrosis Models)

The therapeutic potential of quinoline derivatives is being actively explored in various preclinical disease models. These studies are crucial for understanding the compounds' mechanisms of action and their efficacy in a biological system before any clinical consideration.

Migraine Models

Migraine is a complex neurological disorder, and a key target for new therapies is the Calcitonin Gene-Related Peptide (CGRP) receptor. monash.edu The investigation of quinoline derivatives as potential treatments for migraines has shown promise in preclinical research. monash.edunih.gov In silico docking studies have been employed to evaluate the binding of these derivatives to the CGRP receptor. nih.gov

Two specific quinoline derivatives, (3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone and 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenyl-1-ethanone, have been identified as potential therapeutic candidates. nih.gov These compounds have demonstrated potentially ideal inhibitory activity with low nanomolar inhibition constants in computational models. monash.edunih.gov It is proposed that their mechanism of action involves interfering with CGRP binding within the trigeminal nervous system. monash.edunih.gov

Furthermore, kynurenic acid (KYNA), an endogenous metabolite of tryptophan that is structurally related to quinoline, and its derivatives have been studied in the context of migraine pathophysiology. nih.gov These compounds are thought to act at multiple levels of the migraine pathway, including peripheral nociception and central migraine generators. nih.gov In animal models of trigeminal activation, the administration of a KYNA derivative, in combination with other agents, was shown to prevent the decrease in CGRP-immunoreactive fibers, suggesting a blockade of first-order neuron activation. nih.gov

Table 1: Research Findings for Quinoline Derivatives in Migraine Models

| Compound Class/Derivative | Model Type | Key Findings | Potential Mechanism |

|---|---|---|---|

| Quinoline Derivatives | In silico docking (CGRP receptor) | Demonstrated efficient inhibitory activity against the CGRP receptor. monash.edunih.gov | Disturbance of CGRP binding in the trigeminovascular system. monash.edunih.gov |

| Kynurenic Acid (KYNA) Derivatives | Animal model of trigeminal activation (Nitroglycerine-induced) | Prevented the decrease in CGRP-immunoreactive fibers. nih.gov | Modulation of nociception at peripheral and central sites. nih.gov |

Lung Fibrosis Models

Idiopathic pulmonary fibrosis is a chronic and progressive lung disease characterized by the formation of scar tissue. nih.gov While specific research on quinolin-3-ylmethanamine hydrochloride in lung fibrosis models is not extensively documented, the broader class of small molecules is under investigation. In a common preclinical model where lung fibrosis is induced by bleomycin, various compounds have been tested. For instance, the natural compound Gentiopicroside was shown to improve fibrotic and inflammatory responses, suppressing lung hydroxyproline (B1673980) content and the expression of profibrotic factors like TGF-β1. nih.gov Similarly, Nifuroxazide, an antidiarrheal agent, has demonstrated potential in alleviating fibrosis symptoms in bleomycin-induced models by inhibiting the TGF-β-stimulated transformation of epithelial cells and the activation of fibroblasts. nih.gov These studies highlight the methodologies used to evaluate potential anti-fibrotic agents in vivo.

Preclinical Safety and Developability Assessment of Lead Compounds

The transition of a promising compound from a research finding to a potential drug candidate requires a thorough preclinical safety and developability assessment. mdpi.com This involves a series of in vitro and in vivo studies to identify any potential toxicities and to understand the compound's pharmacokinetic profile.

For quinoline-based compounds, this assessment is critical. For example, a preclinical evaluation of MG3, an antimalarial pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, provides a template for the types of studies conducted. mdpi.com The assessment included tests for potential genotoxicity using the Bacterial Reverse Mutation Assay (Ames test), which for MG3, showed no mutagenic activity. mdpi.com

Another important safety screen is the evaluation of a compound's interaction with the human Ether-a-go-go-Related Gene (hERG) K+ channel, as inhibition of this channel can lead to cardiac arrhythmias. For MG3, a moderately low interaction with the hERG channel was observed. mdpi.com In vivo toxicity is assessed in multiple animal species. In a 7-day oral dose range-finding study in rats, MG3 did not cause mortality or significant clinical signs. mdpi.com

Metabolism studies are also a key component. Research on a group of quinoline 3-carboxamide derivatives showed they were metabolized by cytochrome P450 enzymes with generally low clearance, leading to high exposure of the parent compound in mouse models. nih.gov This low clearance was predicted by in vitro studies using liver microsomes from various species. nih.gov

Table 2: Preclinical Safety and Developability Profile of Exemplar Quinoline Derivatives

| Test | Compound Class/Derivative | Species/System | Outcome/Observation |

|---|---|---|---|

| Genotoxicity (Ames Test) | Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) | Salmonella typhimurium, Escherichia coli | Judged to be non-mutagenic. mdpi.com |

| hERG K+ Channel Interaction | Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) | HEK293 cells | Moderately low interaction observed. mdpi.com |

| In vivo Toxicity | Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline (MG3) | Rats | No mortality or clinical signs observed in a 7-day dose range-finding study. mdpi.com |

| Metabolism | Quinoline 3-carboxamide derivatives | Mouse, Rat, Rabbit, Human (liver microsomes) | Metabolized by cytochrome P450 enzymes; low microsomal clearance predicted and confirmed low in vivo clearance in mice. nih.gov |

Computational Chemistry and in Silico Methodologies in Quinolin 3 Ylmethanamine Research

Molecular Docking Simulations for Prediction of Ligand-Target Binding Interactions and Binding Affinities

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target receptor. physchemres.org This method calculates the binding affinity and analyzes the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

In research involving quinoline (B57606) derivatives, molecular docking has been extensively used to identify potential therapeutic targets and understand structure-activity relationships (SAR). For instance, studies on quinoline-3-carboxamides, a class of compounds structurally related to quinolin-3-ylmethanamine (B1588532), have employed docking to explore their inhibitory potential against various kinases. mdpi.comresearchgate.net These kinases, including Ataxia-Telangiectasia Mutated (ATM), Ataxia-Telangiectasia and Rad3-related (ATR), and DNA-dependent protein kinase catalytic subunit (DNA-PKcs), are crucial in the DNA damage response (DDR) pathway. mdpi.com Docking studies have shown that the quinoline nitrogen is critical for binding to the hinge region of these kinases, acting as a competitive inhibitor of adenosine (B11128) triphosphate (ATP). mdpi.comresearchgate.net

One study demonstrated that a specific quinoline-3-carboxamide (B1254982) derivative, compound 6f, exhibited the highest docking score against the ATM kinase, suggesting a strong binding affinity. researchgate.net Similarly, docking studies on other quinoline derivatives against targets like acetylcholinesterase, implicated in Alzheimer's disease, and various cancer-related proteins have helped to prioritize compounds for further investigation. physchemres.orgresearchgate.netnih.gov The binding affinity, often expressed as a docking score or free energy of binding (ΔG), provides a quantitative measure to rank potential inhibitors.

Table 1: Representative Molecular Docking Results for Quinoline Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Quinoline-3-carboxamide | ATM Kinase | (Not specified) | High docking score | mdpi.comresearchgate.net |

| 2H-thiopyrano[2,3-b]quinoline | CB1a Protein | ILE-8, LYS-7, VAL-14, TRP-12 | -5.3 to -6.1 | nih.gov |

| Styrylquinoline | (Not specified) | (Not specified) | (Not specified) | physchemres.org |

This table is illustrative and compiles data from studies on various quinoline derivatives to demonstrate the application of molecular docking.

Molecular Dynamics Simulations for Elucidating Enzyme Behavior upon Inhibitor Binding and System Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com By simulating the movements and interactions of atoms, MD can assess the stability of the ligand-receptor complex, reveal conformational changes in the protein upon binding, and provide a more accurate estimation of binding free energies. mdpi.comresearchgate.net

Further analysis of MD trajectories can reveal the flexibility of different regions of the protein. For example, in a study of quinoline derivatives targeting acetylcholinesterase, MD simulations helped to understand the dynamic behavior of the compounds within the enzyme's active site and identify key intermolecular interactions that contribute to binding. researchgate.netnih.gov Similarly, simulations of 4-aminoquinoline (B48711) derivatives with EGFR and VEGFR-2 receptors confirmed the stability of the interactions with key amino acid residues like Met769 and Lys868, providing deeper insight into their dual inhibitory mechanism. nih.gov

Density Functional Theory (DFT) Calculations for Understanding Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. nih.gov By calculating the electron density, DFT can provide valuable information about a molecule's geometry, vibrational frequencies, and various electronic descriptors.

For quinoline-based compounds, DFT calculations, often using functionals like B3LYP, are employed to understand their intrinsic properties. nih.gov Researchers can optimize the molecular geometry to find the most stable conformation and calculate thermo-kinetic parameters. nih.gov One of the key applications is the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability.

Furthermore, DFT is used to calculate reactivity descriptors such as Fukui functions, which help predict which sites on a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov This information is invaluable for understanding potential metabolic pathways and designing derivatives with improved stability or desired reactivity profiles. The analysis of atomic charges using methods like Natural Bond Orbital (NBO) can elucidate intramolecular interactions, such as hydrogen bonding, which play a crucial role in the molecule's structure and function. nih.gov

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

A significant portion of drug candidates fail in clinical trials due to poor pharmacokinetic properties. mdpi.com Predictive modeling of Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is therefore a critical step in early-stage drug discovery. mdpi.comnih.gov Various computational models and software, such as QikProp and ADMET Predictor, are used to estimate these properties for novel compounds. mdpi.comyoutube.com

These models evaluate parameters based on the molecular structure, including molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. mdpi.com These descriptors are often assessed against established guidelines like Lipinski's Rule of Five and Veber's rules to predict oral bioavailability. mdpi.com

For quinoline derivatives, in silico ADMET predictions have been integral. In the study of quinoline-3-carboxamides, ADME properties were predicted using the QikProp tool, ensuring that the designed inhibitors possessed drug-like characteristics. mdpi.com Another study focusing on quinoline-1,4-quinone hybrids performed a detailed in silico analysis of their ADMET profile, concluding that the compounds generally showed favorable properties for oral absorption. mdpi.com These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, allowing chemists to modify the structure to improve the compound's pharmacokinetic profile.

Table 2: Representative Predicted ADMET Properties for Quinoline Derivatives

| Property | Description | Typical Range for Good Oral Bioavailability | Reference |

|---|---|---|---|

| logP | Octanol/water partition coefficient (lipophilicity) | < 5 | mdpi.com |

| Molecular Weight (MW) | Mass of the molecule | < 500 Da | mdpi.com |

| Hydrogen Bond Donors | Number of N-H, O-H bonds | < 5 | mdpi.com |

| Hydrogen Bond Acceptors | Number of N, O atoms | < 10 | mdpi.com |

| TPSA | Topological Polar Surface Area | < 140 Ų | mdpi.com |

| Rotatable Bonds | Number of freely rotatable bonds | < 10 | mdpi.com |

This table outlines key ADMET parameters and their generally accepted ranges for drug-likeness, as applied in studies of quinoline derivatives.

Virtual Screening Approaches for Identification of Potential Bioactive Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach significantly reduces the time and cost associated with high-throughput screening in the lab. nih.gov Structure-based virtual screening, which utilizes docking, is a common method where compounds from a database are docked into the binding site of a target protein, and ranked based on their predicted binding affinity. nih.govnih.gov

The quinoline scaffold is a common feature in many approved drugs and compound libraries. nih.gov In one prominent example, a library of over one hundred quinoline-based drugs with known activities (e.g., antiviral, antimalarial, kinase inhibitor) was virtually screened against several key protein targets of the SARS-CoV-2 virus. nih.govnih.gov The targets included proteins involved in viral entry and replication, such as the RNA-dependent RNA polymerase (RdRp) and the main protease (Mpro). nih.govnih.gov This screening identified the existing drug afatinib (B358) as a potent potential inhibitor of the viral RdRp, an insight that was later supported by more detailed MD simulations. nih.gov Such studies highlight the power of virtual screening to repurpose existing drugs and to identify novel bioactive scaffolds for further development. nih.gov

Future Research Directions and Translational Potential of Quinolin 3 Ylmethanamine Hydrochloride Research

Development of Novel Multi-Target Ligands Based on the Quinoline (B57606) Scaffold

A significant trend in modern drug discovery is the shift towards multi-target ligands, which can modulate multiple biological pathways simultaneously to enhance therapeutic efficacy and overcome drug resistance. The quinoline scaffold is exceptionally well-suited for this approach. researchgate.net

Future research will increasingly focus on designing quinoline derivatives that act as dual or poly-pharmacological agents. For instance, the development of dual-target inhibitors, such as those targeting both EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2), is a validated strategy for cancer therapy. nih.gov The quinoline framework serves as a robust foundation for creating potent kinase inhibitors, with several approved drugs like bosutinib, lenvatinib, and cabozantinib (B823) targeting various kinases implicated in cancer signaling pathways. nih.govnih.gov

The molecular hybridization strategy, which combines the quinoline moiety with other pharmacologically active structures, presents another fertile area of research. mdpi.com By integrating quinoline with fragments like chalcone (B49325) or thiazole, researchers can create hybrid molecules with improved or synergistic activities. mdpi.comjohnshopkins.edu For example, quinoline-chalcone derivatives have shown potent antiproliferative activity against various cancer cell lines. mdpi.com This approach allows for the rational design of compounds that can interact with multiple targets, a promising strategy for treating complex multifactorial diseases.

Exploration of Emerging Therapeutic Areas for Quinoline-Based Drug Discovery

While quinolines are historically recognized for their antimalarial properties, with drugs like chloroquine (B1663885) being prime examples, their therapeutic potential extends far beyond infectious diseases. nih.goveurekaselect.com The synthetic versatility of the quinoline ring system has enabled the exploration of a diverse range of pharmacological applications. researchgate.netnih.gov

Current and future research are expanding the role of quinoline-based compounds into numerous therapeutic fields. These include:

Oncology: Quinoline derivatives are being extensively investigated as anticancer agents. arabjchem.org They can induce apoptosis, disrupt cell migration, and inhibit angiogenesis through various mechanisms, including the inhibition of tyrosine kinases and topoisomerase enzymes. nih.govarabjchem.org Natural quinoline alkaloids and their synthetic analogs have demonstrated efficacy against breast, lung, colon, and renal cancer cell lines. nih.govarabjchem.org

Virology: The quinoline scaffold is a key component in several antiviral agents and shows promise against a range of viruses, including HIV, hepatitis C, and Ebola. nih.gov

Neurodegenerative Diseases: Emerging research highlights the potential of quinoline derivatives in neurology and psychiatry. mdpi.com By modifying the scaffold to enhance properties like blood-brain barrier penetration, these compounds are being developed to target pathways involved in excitotoxicity and neuroinflammation. mdpi.com

Antimicrobial and Antitubercular Applications: With the rise of drug-resistant pathogens, there is a pressing need for new antimicrobial agents. Quinoline derivatives continue to be a promising source for developing novel antibiotics and have shown potent activity against Mycobacterium bovis, indicating their potential as antitubercular drugs. nih.govfrontiersin.org

Anti-inflammatory Roles: The anti-inflammatory properties of certain quinoline compounds open up possibilities for treating a variety of inflammatory conditions. nih.gov

The broad spectrum of activity associated with the quinoline nucleus ensures that it will remain a privileged scaffold in the search for treatments for a wide array of human diseases. nih.gov

Integration of Advanced Synthetic Methodologies with High-Throughput Screening and Computational Design

The discovery and optimization of quinoline-based drug candidates are being significantly accelerated by the integration of cutting-edge technologies. The synergy between advanced synthesis, high-throughput screening (HTS), and computational modeling is streamlining the path from initial concept to potential clinical application.

Advanced Synthetic Methodologies: Traditional methods for synthesizing quinolines are being supplemented and replaced by more efficient, cost-effective, and environmentally friendly protocols. nih.govmdpi.com Modern techniques include microwave-assisted synthesis, mechanochemical processes, and the use of novel metal catalysts (e.g., rhodium, cobalt) that allow for the rapid generation of diverse compound libraries under mild conditions. nih.govnih.govmdpi.comresearchgate.net These methods provide greater control over the chemical structure, enabling precise modifications to optimize biological activity. mdpi.com

High-Throughput Screening (HTS): HTS allows for the rapid evaluation of millions of compounds to identify initial "hits" against a specific biological target or cellular phenotype. nuvisan.comyoutube.com In the context of quinoline research, HTS is crucial for screening large, diverse libraries of derivatives to find promising lead compounds. nuvisan.com Advanced HTS techniques, such as microdroplet-based reaction screening, can even be used to quickly determine the optimal conditions for synthesizing quinoxaline (B1680401) (a related derivative) with high yields, a process that is significantly faster than conventional methods. nih.govresearchgate.net